N-Acetyl-L-isoleucine
Overview
Description
N-acetyl-L-Isoleucine is an N-acetylated derivative of the essential amino acid L-isoleucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid.
Mechanism of Action
Target of Action
N-Acetyl-L-Isoleucine primarily targets the Monocarboxylate Transporter 1 (MCT1) , Organic Anion Transporters (OAT1 and OAT3) , and the L-type Amino Acid Transporter (LAT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .
Mode of Action
The acetylation of L-Isoleucine switches its uptake into cells from LAT1 to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of this compound .
Biochemical Pathways
This compound can be biosynthesized from L-Isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase . The acetylation of L-Isoleucine converts it into an anion, revealing a way for the rational design of drugs to target anion transporters .
Pharmacokinetics
The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of this compound as a drug . The enantiomers of this compound show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
This compound is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . It is also being developed as a drug for rare and common neurological disorders .
Action Environment
The action of this compound is influenced by environmental factors such as the availability of substrates for protein and peptide synthesis . When bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation, L-Isoleucine, and by extension this compound, can be efficiently assimilated .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-isoleucine participates in the catabolic pathways of branched-chain amino acids (BCAA) like leucine, isoleucine, and valine . It interacts with various enzymes and proteins, including the branched-chain α-ketoacid dehydrogenase complex, which catalyzes the degradation of branched-chain amino acids .
Cellular Effects
The presence of this compound influences cell function. It has been observed that specific amino acids, including this compound, can regulate insulin secretion from pancreatic β-cells . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation and inhibition, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a significant impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-L-Isoleucine can be synthesized through the acetylation of L-isoleucine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce L-isoleucine, which is then acetylated using chemical methods. This approach allows for the large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-L-Isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
N-acetyl-L-Isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating metabolic disorders.
Industry: this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Comparison with Similar Compounds
- N-acetyl-L-leucine
- N-acetyl-L-valine
- N-acetyl-L-alanine
Comparison: N-acetyl-L-Isoleucine is unique due to its specific acetylation pattern and its effects on cellular transport mechanisms. While similar compounds like N-acetyl-L-leucine and N-acetyl-L-valine also undergo acetylation, their transport and metabolic pathways differ. This compound’s ability to switch transporters and its role in specific metabolic pathways highlight its distinct properties .
Properties
IUPAC Name |
(2S,3S)-2-acetamido-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314843 | |
Record name | N-Acetyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-46-1 | |
Record name | N-Acetyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3077-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylisoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLISOLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylisoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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